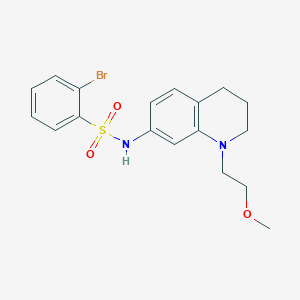

2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

描述

This compound features a tetrahydroquinoline core substituted at the 7-position with a benzenesulfonamide group bearing a bromine atom at the 2-position. The 1-position of the tetrahydroquinoline is modified with a 2-methoxyethyl chain. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s role in hydrogen bonding and the tetrahydroquinoline scaffold’s pharmacological relevance, particularly in central nervous system (CNS) and antimicrobial applications.

属性

IUPAC Name |

2-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDRIGLIDAYAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene.

Introduction of the Methoxyethyl Group: The next step involves the alkylation of the tetrahydroquinoline with 2-bromoethanol to introduce the methoxyethyl group.

Sulfonamide Formation: The final step is the sulfonamidation reaction, where the tetrahydroquinoline derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

化学反应分析

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tetrahydroquinoline moiety can be oxidized to quinoline or reduced further to tetrahydroquinoline derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., azides, thiols.

Oxidation: Quinoline derivatives.

Reduction: Further reduced tetrahydroquinoline derivatives.

Hydrolysis: Benzenesulfonic acid and corresponding amines.

科学研究应用

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In the chemical industry, this compound could be used in the synthesis of dyes, pigments, or as a precursor for other industrial chemicals.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or binding to the active site. The tetrahydroquinoline moiety may interact with receptors or enzymes, altering their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations in Sulfonamide/Benzamide Derivatives

Compound A : 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Key Differences :

- Core Structure : Benzamide (amide linkage) vs. benzenesulfonamide (sulfonamide linkage).

- Substituent : 1-(ethylsulfonyl) vs. 1-(2-methoxyethyl).

- The 2-methoxyethyl group may increase solubility in polar solvents relative to the ethylsulfonyl group due to ether oxygen’s polarity.

Compound B : 1-Bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

- Key Differences :

- Sulfonamide Type : Methanesulfonamide vs. benzenesulfonamide.

- Substituent : 2-methoxyacetyl vs. 2-methoxyethyl.

- Implications :

- Methanesulfonamide’s smaller size may reduce steric hindrance, favoring membrane permeability.

- The 2-methoxyacetyl group introduces a ketone, which could alter metabolic stability compared to the ether-linked 2-methoxyethyl group.

Structural and Crystallographic Comparisons

Compound C : [2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Key Differences :

- Substituents : Nitrophenyl and isoxazole moieties vs. bromobenzenesulfonamide.

- Conformational Features :

- Isoxazole-phenyl torsion angles: 47.0(2)° and 56.4(2)° .

- Nitro group rotation: 3.5(6)° and 31.1(6)° .

- The target compound’s bromine atom may contribute to halogen bonding, a feature absent in Compound C.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Potential: The target compound’s bromobenzenesulfonamide group may offer advantages in CNS drug design due to enhanced blood-brain barrier penetration compared to Compound B’s methanesulfonamide .

- Synthetic Challenges : The 2-methoxyethyl substituent in the target compound requires careful optimization to avoid side reactions, unlike the more stable ethylsulfonyl group in Compound A .

- Crystallographic Insights : Compound C’s hydrogen-bonding patterns (O—H⋯O, N—H⋯O) suggest strategies for stabilizing the target compound’s crystal lattice .

生物活性

2-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinoline core, which is known for various biological effects, and a sulfonamide group that has been widely studied for its antibiotic properties.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 389.3 g/mol. The compound features a bromine atom, a methoxyethyl substituent, and a sulfonamide functional group, contributing to its unique reactivity and biological profile.

The biological activity of this compound primarily stems from its interaction with bacterial enzymes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the synthesis of dihydrofolate, crucial for DNA replication and cell division in bacteria . This mechanism underlies its potential use as an antibacterial agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains, these compounds demonstrated effective inhibition of bacterial growth at low concentrations .

Antiproliferative Effects

In vitro studies have shown that related benzenesulfonamides possess antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and Hep-3B (liver cancer). These compounds displayed minimal cytotoxicity while effectively reducing cell viability at specific concentrations . The molecular docking studies suggest that these compounds interact favorably with target proteins involved in cell proliferation pathways.

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzenesulfonamide derivatives on L929 (fibroblast) and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity while maintaining low toxicity levels .

- Mechanistic Insights : Molecular docking studies revealed that the sulfonamide group interacts with key active sites in carbonic anhydrases (hCA I and hCA II), suggesting potential applications in targeting these enzymes for therapeutic purposes .

Comparative Analysis

A comparison with other similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromoanisole | Lacks sulfonamide group | Limited antibacterial activity |

| 1-Bromo-2-(2-methoxyethoxy)ethane | Similar bromo and methoxy groups | No significant biological activity |

| 2-Bromo-N-methylbenzamide | Contains benzamide moiety | Moderate antibacterial properties |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide?

- Methodology :

-

Multi-step synthesis : Begin with functionalization of the tetrahydroquinoline core (e.g., introducing the 2-methoxyethyl group via alkylation), followed by sulfonamide coupling using 2-bromobenzenesulfonyl chloride. Key steps include protecting group strategies to ensure regioselectivity .

-

Solvent and temperature : Use polar aprotic solvents (e.g., DMF or DCM) at 0–60°C to balance reactivity and stability. Catalysts like triethylamine may enhance sulfonamide bond formation .

-

Purification : Employ flash chromatography or HPLC to isolate the product, with mobile phases optimized for sulfonamide polarity (e.g., hexane/ethyl acetate gradients) .

- Data Table : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | 2-Methoxyethyl bromide, K₂CO₃, DMF, 50°C | 65–75 | >90% |

| Sulfonylation | 2-Bromobenzenesulfonyl chloride, Et₃N, DCM, RT | 50–60 | >85% |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopic analysis : Use H/C NMR to verify substituent positions (e.g., methoxyethyl group at N1, bromophenyl at C7). Compare chemical shifts with analogous tetrahydroquinoline derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~460–470 g/mol for C₁₉H₂₂BrN₂O₃S) .

- Chromatography : HPLC retention time and UV/Vis spectra (λ~270–300 nm for sulfonamides) ensure batch consistency .

Q. What preliminary assays are recommended to assess its bioactivity?

- Methodology :

- Enzyme inhibition : Screen against carbonic anhydrase or kinases, as sulfonamides often target these enzymes. Use fluorometric assays with positive controls (e.g., acetazolamide) .

- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydroquinoline core influence biological activity?

- Methodology :

-

Chiral resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation. Compare activity of (R)- vs. (S)-configurations .

-

Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on hydrogen bonding with sulfonamide and hydrophobic contacts with the bromophenyl group .

-

Data contradiction example : If one enantiomer shows higher cytotoxicity but lower enzyme inhibition, re-evaluate assay conditions (e.g., cell permeability vs. target affinity) .

- Data Table : Stereochemical Impact on Bioactivity

| Enantiomer | IC₅₀ (μM, HeLa) | Enzyme Inhibition (% at 10 μM) |

|---|---|---|

| (R) | 12.3 ± 1.2 | 78 ± 5 |

| (S) | 8.9 ± 0.9 | 45 ± 6 |

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Replicate experiments : Ensure consistency in cell lines, assay protocols, and compound purity (e.g., residual solvents may interfere) .

- Meta-analysis : Compare structural analogs (e.g., 2-chloro vs. 2-bromo derivatives) to identify substituent-specific trends .

- Advanced analytics : Use LC-MS/MS to quantify intracellular compound levels, ruling out bioavailability issues .

Q. What computational strategies predict its pharmacokinetic and toxicity profiles?

- Methodology :

- ADMET prediction : Tools like SwissADME estimate logP (~3.5), solubility (moderate), and CYP450 interactions .

- Toxicity screening : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks. Validate with Ames test if flagged .

- MD simulations : Study blood-brain barrier penetration using GROMACS, focusing on sulfonamide hydrophilicity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。